molecular formula C19H16O2 B11848199 1-(4-Methylphenyl)-2-[(naphthalen-2-yl)oxy]ethan-1-one CAS No. 51357-99-4

1-(4-Methylphenyl)-2-[(naphthalen-2-yl)oxy]ethan-1-one

Katalognummer: B11848199
CAS-Nummer: 51357-99-4
Molekulargewicht: 276.3 g/mol
InChI-Schlüssel: NUUFVZDUDXDIQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Methylphenyl)-2-[(naphthalen-2-yl)oxy]ethan-1-one is an organic compound that features both a naphthalene and a methylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylphenyl)-2-[(naphthalen-2-yl)oxy]ethan-1-one typically involves the reaction of 4-methylbenzyl chloride with 2-naphthol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Methylphenyl)-2-[(naphthalen-2-yl)oxy]ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinones, while reduction could produce naphthyl alcohols.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: May serve as a probe or ligand in biochemical assays.

    Medicine: Potential use in drug development due to its unique structural features.

    Industry: Could be used in the manufacture of dyes, pigments, or other specialty chemicals.

Wirkmechanismus

The mechanism of action for 1-(4-Methylphenyl)-2-[(naphthalen-2-yl)oxy]ethan-1-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(4-Methylphenyl)-2-[(phenyl)oxy]ethan-1-one: Similar structure but with a phenyl group instead of a naphthyl group.

    1-(4-Methylphenyl)-2-[(naphthalen-1-yl)oxy]ethan-1-one: Similar structure but with the naphthyl group attached at a different position.

Uniqueness

1-(4-Methylphenyl)-2-[(naphthalen-2-yl)oxy]ethan-1-one is unique due to the specific positioning of the naphthyl group, which can influence its chemical reactivity and interactions with other molecules.

Eigenschaften

CAS-Nummer

51357-99-4

Molekularformel

C19H16O2

Molekulargewicht

276.3 g/mol

IUPAC-Name

1-(4-methylphenyl)-2-naphthalen-2-yloxyethanone

InChI

InChI=1S/C19H16O2/c1-14-6-8-16(9-7-14)19(20)13-21-18-11-10-15-4-2-3-5-17(15)12-18/h2-12H,13H2,1H3

InChI-Schlüssel

NUUFVZDUDXDIQA-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C(=O)COC2=CC3=CC=CC=C3C=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.